

Beraprost's Effect on Cardiac Index: A Comparative Guide for Researchers

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Compound of Interest

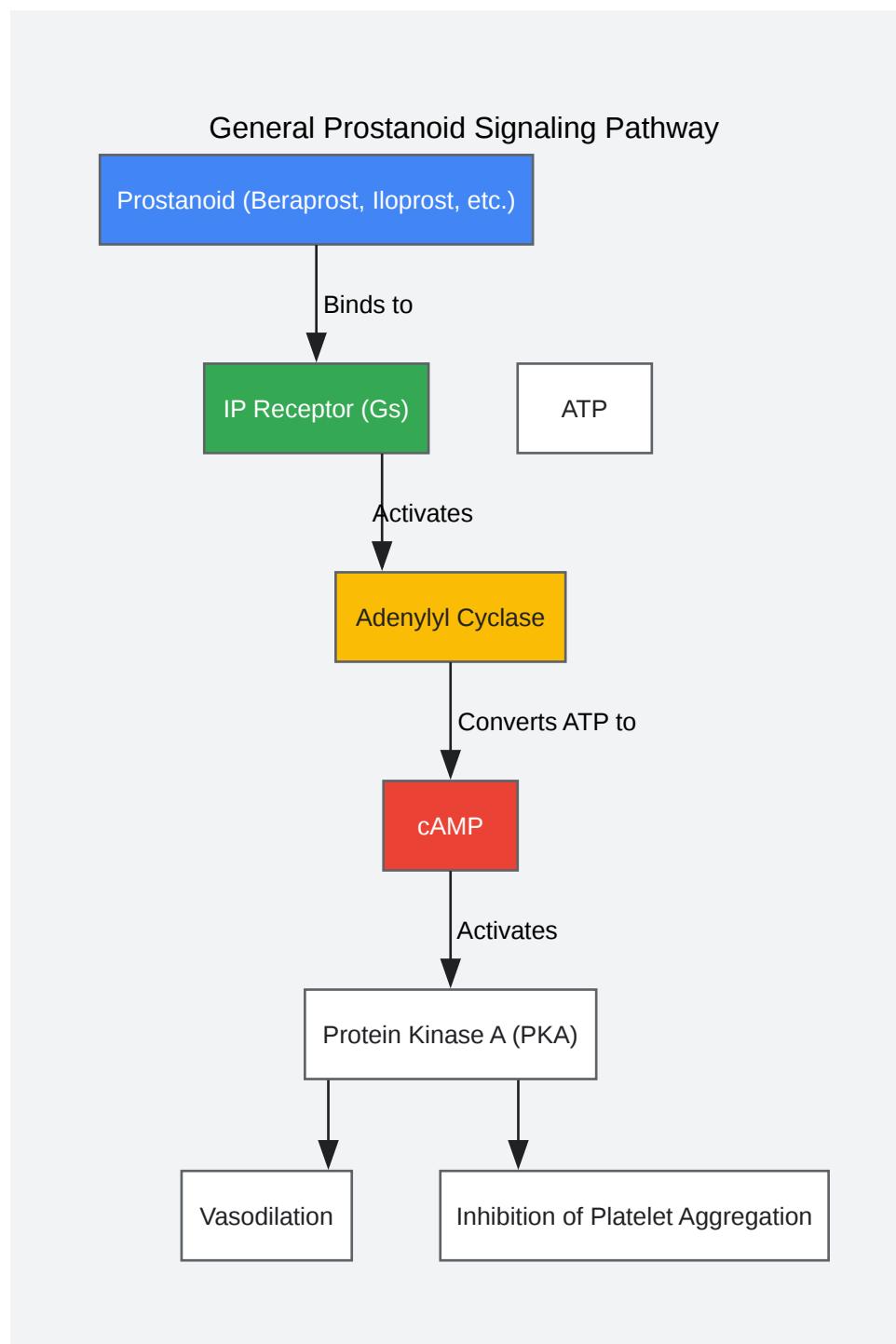
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This guide provides a detailed comparison of **Beraprost**'s effect on cardiac index relative to other prostanoids, including Iloprost, Treprostinil, and Epoprostenol. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective experimental data and detailed methodologies.

Prostanoid Signaling Pathway

Prostanoids, including **Beraprost**, exert their primary effects through the prostacyclin (IP) receptor, a Gs protein-coupled receptor. Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn leads to vasodilation and inhibition of platelet aggregation. While this is the principal pathway, some prostanoids may engage other signaling cascades. For instance, **Beraprost** has been noted to influence the TGF- β -Smad pathway, and Treprostinil may also involve PPAR γ signaling. Iloprost is recognized as being less selective, with the ability to bind to prostaglandin E2 receptors.

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Caption: General Prostanoid Signaling Pathway.

Comparative Hemodynamic Effects on Cardiac Index

The following table summarizes the quantitative data on the effects of **Beraprost** and other prostanooids on the cardiac index, primarily drawn from a network meta-analysis and supported by individual clinical trial data.

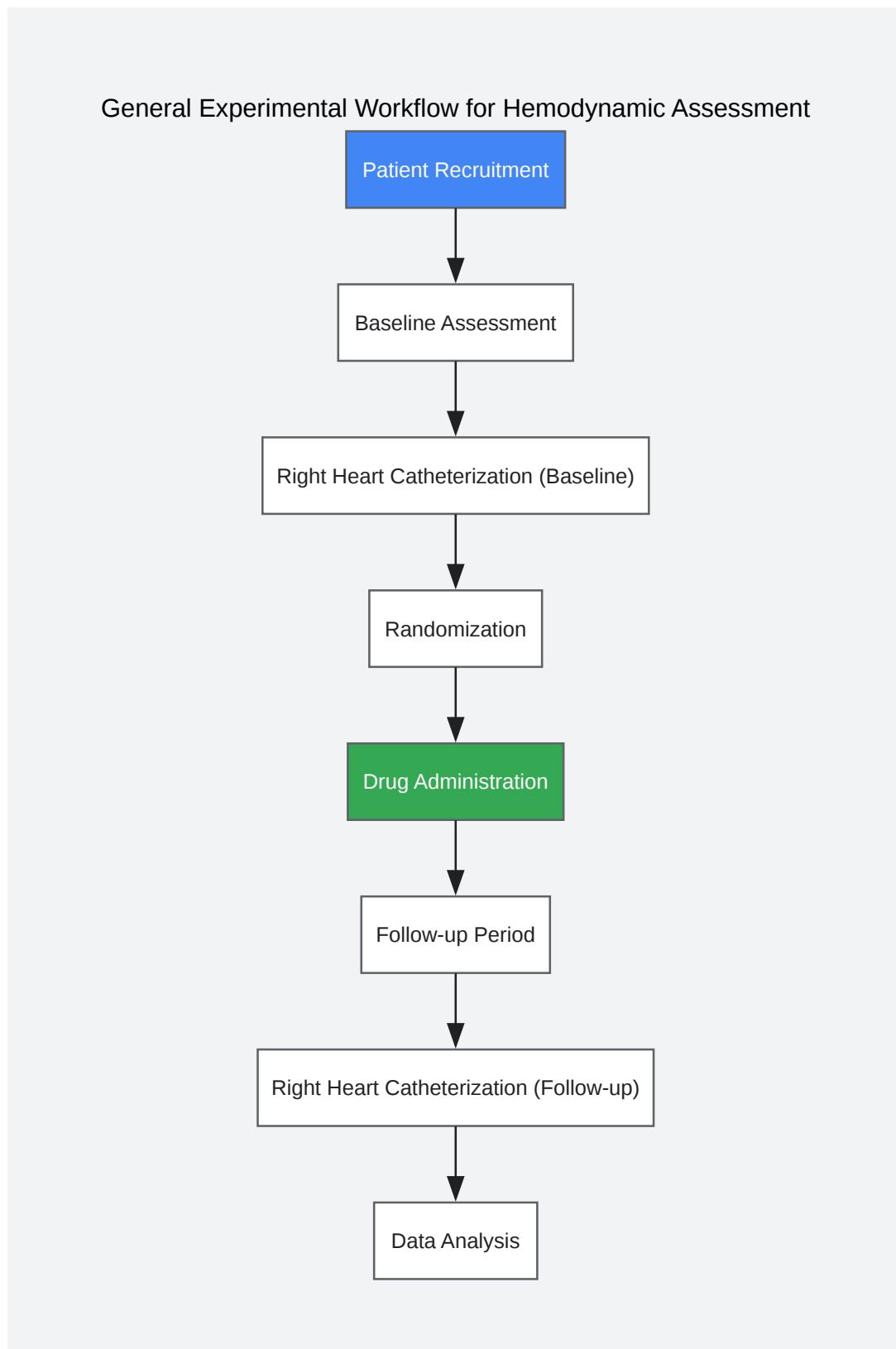
Prostanoid	Change in Cardiac Index (L/min/m ²)	Key Clinical Study (Reference)	Patient Population
Beraprost	No significant change	ALPHABET Trial[1]	Pulmonary Arterial Hypertension (PAH)
+27% (short-term) / +78% (long-term)	Saji et al. (1996)[2]	Primary Pulmonary Hypertension	
Iloprost	+0.2	Galiè et al. (2002)[3]	COPD with Pulmonary Hypertension
Increase from 3.2 to 3.5	Galiè et al. (2002)[3]	Severe COPD with Pulmonary Hypertension	
Increase from 2.6 to 2.8	Sablotzki et al. (2002) [4]	Severe Chronic Cardiac Failure	
Treprostинil	+11.3% (vs. -6.4% placebo)	FREEDOM-EV Trial[5]	Pulmonary Arterial Hypertension (PAH)
Acutely improves during exertion	Nathan et al. (2021)[3]	Interstitial Lung Disease with PAH	
Epoprostenol	+0.56 (95% CI: 0.49–0.63)	Network Meta-Analysis[6]	Pulmonary Arterial Hypertension (PAH)
Increase from 1.81 to 2.61	FIRST Trial[7]	Severe Congestive Heart Failure	

Experimental Protocols

The methodologies for the key clinical trials cited are summarized below. For complete details, referral to the full-text publications is recommended.

General Hemodynamic Assessment: Right Heart Catheterization

In the majority of the cited studies, hemodynamic parameters, including cardiac index, were assessed using right heart catheterization. This invasive procedure allows for direct measurement of pressures within the right atrium, right ventricle, and pulmonary artery, as well as the pulmonary capillary wedge pressure. Cardiac output is typically determined by thermodilution or the Fick method, and the cardiac index is then calculated by dividing the cardiac output by the body surface area.

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Caption: General Experimental Workflow.

ALPHABET Trial (Beraprost)

- Objective: To assess the safety and efficacy of **Beraprost** in patients with NYHA functional class II and III Pulmonary Arterial Hypertension (PAH).[\[1\]](#)
- Study Design: A randomized, double-blind, placebo-controlled trial involving 130 patients.[\[1\]](#)
- Intervention: Patients received an initial dose of 20 micrograms of **Beraprost** four times daily, which was titrated weekly as tolerated to a maximum of 120 micrograms four times daily for 12 weeks.[\[1\]](#)
- Primary Endpoint: Change in exercise capacity measured by the 6-minute walk test.[\[1\]](#)
- Secondary Endpoints: Changes in the Borg Dyspnea Index and hemodynamic parameters.[\[1\]](#)
- Key Finding on Cardiac Index: No statistically significant effect on hemodynamics, including cardiac index, was observed at 12 weeks.[\[1\]](#)

FIRST Trial (Epoprostenol)

- Objective: To evaluate the effects of Epoprostenol on patients with severe left ventricular failure.[\[7\]](#)
- Study Design: A randomized controlled trial of 471 patients with class IIIB/IV congestive heart failure.[\[7\]](#)
- Intervention: Patients were randomly assigned to receive a continuous intravenous infusion of Epoprostenol or standard care. The median dose of Epoprostenol was 4.0 ng/kg/min.[\[7\]](#)
- Primary Endpoint: Survival.[\[7\]](#)
- Key Finding on Cardiac Index: Epoprostenol treatment resulted in a significant increase in cardiac index from a baseline of 1.81 L/min/m² to 2.61 L/min/m².[\[7\]](#)

FREEDOM-EV Trial (Oral Treprostинil)

- Objective: To evaluate the effect of oral Treprostinil on exercise capacity and disease progression in patients with PAH.[5]
- Study Design: A Phase III, international, placebo-controlled, double-blind, event-driven study in 690 participants with PAH already receiving a single oral PAH therapy. A sub-study of 61 participants underwent hemodynamic assessment.[5]
- Intervention: Oral Treprostinil administered three times daily.[5]
- Hemodynamic Assessment: Right heart catheterization was performed at baseline and at week 24.[5]
- Key Finding on Cardiac Output: A significant increase in cardiac output was observed in the oral Treprostinil group compared to the placebo group (geometric mean increase of 11.3% vs. a decrease of 6.4%, respectively).[5]

Study in COPD with Pulmonary Hypertension (Inhaled Iloprost)

- Objective: To assess the efficacy and safety of inhaled Iloprost in patients with PH associated with COPD.[3]
- Study Design: A study of 67 patients diagnosed with COPD-PH via right heart catheterization.[3]
- Intervention: A single 20 µg dose of Iloprost was administered via a nebulizer.[3]
- Hemodynamic Assessment: Hemodynamic parameters were measured at baseline and 10 minutes after Iloprost inhalation.[3]
- Key Finding on Cardiac Index: Inhalation of Iloprost led to an increase in cardiac index of 0.2 L/min/m². In patients with severe COPD-PH, the cardiac index increased from a baseline of 3.2 L/min/m² to 3.5 L/min/m².[3]

Summary and Conclusion

The available evidence suggests that while **Beraprost** is an orally active prostacyclin analog with demonstrated benefits in certain patient populations, its effect on cardiac index appears to be less pronounced and consistent compared to other prostanoids like Epoprostenol, Iloprost, and Treprostinil. A network meta-analysis indicates that intravenous Epoprostenol has the most significant positive impact on cardiac index in patients with pulmonary arterial hypertension.[\[6\]](#) Both inhaled Iloprost and oral Treprostinil have also been shown to improve cardiac output or index in specific clinical settings.[\[3\]](#)[\[5\]](#) In contrast, a major randomized controlled trial of **Beraprost** in PAH did not demonstrate a significant change in hemodynamic parameters, including cardiac index, over a 12-week period.[\[1\]](#) However, smaller, and longer-term studies have suggested a potential for **Beraprost** to increase cardiac index.[\[2\]](#)

These findings highlight the differences in the hemodynamic profiles of various prostanoids, which may be attributed to factors such as the route of administration, drug potency, and receptor selectivity. For researchers and drug development professionals, these comparisons underscore the importance of selecting the appropriate prostanoid and delivery method based on the desired hemodynamic effect and the specific patient population being targeted. Further head-to-head clinical trials are warranted to provide a more definitive comparison of the long-term hemodynamic effects of **Beraprost** against other prostanoids.

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